1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17346606
InChI: InChI=1S/C11H16N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC17346606

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 1-(cyclohexylmethyl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C11H16N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
Standard InChI Key FCBKLMZCYRCNQT-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CN2C=CC(=N2)C=O

Introduction

Chemical Structure and Molecular Properties

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde belongs to the pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. The cyclohexylmethyl substituent at the N1 position introduces steric bulk and lipophilicity, while the aldehyde group at C3 enhances electrophilic reactivity.

Table 1: Molecular Characteristics of 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
IUPAC Name1-(cyclohexylmethyl)pyrazole-3-carbaldehyde
SMILESC1CCC(CC1)CN2C=CC(=N2)C=O
InChI KeyFCBKLMZCYRCNQT-UHFFFAOYSA-N

The aldehyde group enables nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis . The cyclohexylmethyl moiety contributes to enhanced membrane permeability, a critical factor in drug bioavailability.

Synthesis Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone in synthesizing pyrazole carbaldehydes. This method involves treating N-alkylpyrazoles with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group. For 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde, the reaction proceeds via electrophilic substitution at the C3 position, yielding the aldehyde derivative . Optimization studies indicate that reaction temperatures between 60–80°C and anhydrous conditions maximize yields (70–85%) .

Oxidation of Alcohol Precursors

Alternative routes involve oxidizing 1-(cyclohexylmethyl)-1H-pyrazole-3-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This method is less efficient (50–60% yield) due to over-oxidation risks but offers selectivity in functionalized pyrazole systems .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key AdvantagesLimitations
Vilsmeier-Haack70–85High regioselectivityRequires anhydrous conditions
Alcohol Oxidation50–60Compatible with sensitive groupsRisk of over-oxidation

Chemical Reactivity and Derivative Formation

The aldehyde group at C3 participates in condensation reactions, forming hydrazones, oximes, and Schiff bases. For example, reaction with hydroxylamine produces pyrazole-3-carbaldehyde oxime, a precursor for heterocyclic scaffolds . Additionally, the aldehyde undergoes Friedel-Crafts hydroxyalkylation with electron-rich aromatics, enabling access to complex architectures .

Condensation with Active Methylene Compounds

In alkaline ethanol, 1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives. These products exhibit enhanced electronic properties for photovoltaic applications .

Biological Activities

Enzyme Inhibition

The aldehyde group forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites. Preliminary studies suggest inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential anti-inflammatory and antigout applications .

Applications in Drug Design

1-(Cyclohexylmethyl)-1H-pyrazole-3-carbaldehyde serves as a key intermediate in synthesizing kinase inhibitors and protease antagonists. For instance, coupling with aminopyrimidines yields compounds targeting Bruton’s tyrosine kinase (BTK), a therapeutic target in autoimmune diseases .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets requires advanced techniques like X-ray crystallography and molecular dynamics simulations. Such studies could refine structure-activity relationships (SAR) for optimized drug candidates.

Green Synthesis Protocols

Developing solvent-free or catalytic methods using ionic liquids or microwave irradiation could enhance sustainability. Recent advances in photoredox catalysis offer promising avenues for scalable production .

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